D8-Mmaf -

D8-Mmaf

Catalog Number: EVT-1492501
CAS Number:
Molecular Formula: C39H65N5O8
Molecular Weight: 740.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D8-MMAF is a deuterated form of MMAF, which is a microtubule disrupting agent.
Source and Classification

D8-Mmaf is synthesized from monomethyl auristatin F, which itself is derived from the natural product dolastatin 10. The compound falls under the category of cytotoxic agents used in targeted cancer therapies, particularly in the development of ADCs that combine monoclonal antibodies with potent cytotoxic drugs to selectively target and kill tumor cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of D8-Mmaf involves several key steps that enhance its pharmacological properties. The incorporation of deuterium atoms is achieved through specific chemical reactions that modify the molecular structure of monomethyl auristatin F.

  1. Deuteration: The introduction of deuterium can be performed using deuterated solvents or reagents during the reaction steps. This modification can improve the metabolic stability of the compound.
  2. Coupling Reactions: D8-Mmaf can be conjugated to various linkers or antibodies using techniques such as:
    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This method allows for precise attachment to targeting moieties.
    • Thiol conjugation: Utilizing thiol groups on antibodies for site-specific attachment.

These methods ensure high yield and purity of the final product, which is crucial for its application in clinical settings.

Molecular Structure Analysis

Structure and Data

D8-Mmaf retains a similar structure to monomethyl auristatin F but includes deuterium at specific positions. The molecular formula for D8-Mmaf is C_21H_28N_4O_4, with a molecular weight of approximately 392.47 g/mol. Its structure features:

  • An aromatic ring system
  • A peptide-like backbone
  • Functional groups that facilitate interaction with tubulin

The presence of deuterium enhances the compound's stability and can influence its pharmacokinetics.

Chemical Reactions Analysis

Reactions and Technical Details

D8-Mmaf undergoes several chemical reactions that are critical for its function as an antitumor agent:

  1. Microtubule Binding: D8-Mmaf binds to tubulin, inhibiting polymerization into microtubules, which is essential for cell division.
  2. Cellular Uptake: The compound's design allows it to be effectively internalized by target cells, often through receptor-mediated endocytosis when conjugated to antibodies.
  3. Release Mechanism: In ADC formulations, D8-Mmaf is typically released from the linker inside the target cells, where it exerts its cytotoxic effects.

These reactions are fundamental to its mechanism of action and therapeutic efficacy.

Mechanism of Action

Process and Data

D8-Mmaf functions primarily as a microtubule inhibitor. Upon internalization into cancer cells, it disrupts normal microtubule dynamics by binding to β-tubulin subunits, preventing their assembly into functional microtubules. This disruption leads to:

  • Cell Cycle Arrest: Cancer cells are unable to progress through mitosis.
  • Apoptosis: Prolonged disruption triggers programmed cell death pathways.

Studies have shown that D8-Mmaf exhibits significant potency against various cancer cell lines, demonstrating its potential as an effective therapeutic agent in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D8-Mmaf exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The incorporation of deuterium enhances stability against metabolic degradation compared to non-deuterated counterparts.
  • Melting Point: Specific melting point data may vary based on synthesis conditions but generally falls within a range typical for similar compounds.

These properties are essential for formulation development in drug delivery systems.

Applications

Scientific Uses

D8-Mmaf has significant applications in cancer therapy, particularly within the realm of antibody-drug conjugates. Its uses include:

  • Targeted Cancer Therapy: As part of ADCs targeting specific tumor antigens, enhancing selectivity while minimizing off-target effects.
  • Research Tool: Used in studies investigating microtubule dynamics and mechanisms of drug resistance in cancer cells.

The ongoing research into D8-Mmaf aims to further elucidate its therapeutic potential and optimize its use in clinical settings for improved patient outcomes.

Properties

Product Name

D8-Mmaf

IUPAC Name

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C39H65N5O8

Molecular Weight

740.0 g/mol

InChI

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1/i4D3,5D3,24D,33D

InChI Key

MFRNYXJJRJQHNW-BPAOIQOGSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.